molecular formula C10H14ClNO B2361353 (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride CAS No. 2580102-09-4

(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride

Cat. No.: B2361353
CAS No.: 2580102-09-4
M. Wt: 199.68
InChI Key: AKULMZVZLLRXFX-OJOKCITNSA-N
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Description

(1R,2S,6R,7S)-4-Azatricyclo[52102,6]decane-4-carbonyl chloride is a complex organic compound known for its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the carbonyl chloride moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as reagent concentrations, reaction time, and purification techniques, is essential to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may act as a lead compound for developing new drugs targeting specific diseases.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its tricyclic structure can impart stability and rigidity to polymers and other materials.

Mechanism of Action

The mechanism of action of (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carboxylic acid
  • (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-methyl chloride
  • (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-hydroxyl chloride

Uniqueness

Compared to these similar compounds, (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride is unique due to its specific functional group, the carbonyl chloride. This functional group imparts distinct reactivity and properties, making it suitable for specific applications in synthesis and research.

Properties

IUPAC Name

(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c11-10(13)12-4-8-6-1-2-7(3-6)9(8)5-12/h6-9H,1-5H2/t6-,7+,8+,9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKULMZVZLLRXFX-OJOKCITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2CN(C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2CN(C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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